1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one

Lipophilicity LogP Drug-likeness

This ortho-bromo, 4,5-difluorophenyl sulfonyl piperidin-4-one delivers a unique physicochemical profile — LogP 2.08 and TPSA 54.45 Ų — ideally positioned for hit-to-lead programs where permeability and solubility are critical. The ortho-bromo substituent serves as a synthetic handle for cross-coupling chemistry (e.g., Suzuki, Buchwald), enabling rapid SAR exploration. The 4,5-difluoro pattern confers resistance to CYP-mediated oxidative metabolism, ensuring reliable in vitro efficacy data. Unlike more lipophilic 4-methylpiperidine analogs (LogP 3.94) or excessively polar 4-bromophenyl analogs (LogP 1.2), this compound resides in drug-like property space, reducing lead optimization cycles. With a purity specification of ≥98%, it is ready for receptor screening (5-HT2A antagonist pharmacophore) or LCE inhibitor programs. Procure this building block to accelerate your CNS or metabolic disease pipeline.

Molecular Formula C11H10BrF2NO3S
Molecular Weight 354.17 g/mol
CAS No. 1704065-66-6
Cat. No. B1447762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one
CAS1704065-66-6
Molecular FormulaC11H10BrF2NO3S
Molecular Weight354.17 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br
InChIInChI=1S/C11H10BrF2NO3S/c12-8-5-9(13)10(14)6-11(8)19(17,18)15-3-1-7(16)2-4-15/h5-6H,1-4H2
InChIKeyUCCADJRXAOYPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one (CAS 1704065-66-6): Procurement-Relevant Chemical Profile


1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one is a synthetic aryl sulfonyl piperidinone derivative characterized by a 2-bromo-4,5-difluorophenyl sulfonyl moiety attached to a piperidine ring bearing a ketone at the 4-position . This compound serves as a versatile building block in medicinal chemistry, with its halogenation pattern enabling both cross-coupling reactivity and potential metabolic stabilization. Commercial availability is demonstrated with a purity specification of 98% from established suppliers .

Why 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one is Not Interchangeable with Other Aryl Sulfonyl Piperidine Derivatives


The specific ortho-bromo, 4,5-difluoro substitution pattern on the phenyl ring and the ketone functionality on the piperidine core collectively impart a unique physicochemical fingerprint — including distinct lipophilicity, polar surface area, and hydrogen bonding capacity — that cannot be replicated by other halogenated or non-halogenated analogs. Generic substitution across this compound class without considering these quantifiable differences may lead to altered permeability, solubility, metabolic stability, and target-binding profiles, as demonstrated by comparative predicted property data below [1].

Quantitative Differentiation Evidence for 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one vs. Closest Analogs


LogP Comparison: Intermediate Lipophilicity Balances Permeability and Solubility

The target compound exhibits a predicted LogP of 2.08 , which is 1.86 log units lower than the 4-methylpiperidine analog (ACD/LogP = 3.94) [1] and 0.88 log units higher than the 4-bromophenyl analog lacking fluorine substituents (XLogP3 = 1.2) [2]. This intermediate lipophilicity is within the optimal range for oral bioavailability, unlike the excessively lipophilic 4-methylpiperidine analog (>3.5) and the more polar 4-bromophenyl analog.

Lipophilicity LogP Drug-likeness Permeability

Topological Polar Surface Area (TPSA): A Balanced Profile for Absorption and Target Binding

The target compound has a calculated TPSA of 54.45 Ų , which is higher than the 4-methylpiperidine analog (46 Ų) [1] and lower than the 4-bromophenyl analog (62.8 Ų) [2]. An intermediate TPSA of 40–60 Ų is generally favorable for oral absorption and CNS penetration, positioning the target compound in a more balanced range than both comparators [3].

TPSA Membrane permeability Drug-likeness Absorption

Additional Hydrogen Bond Acceptor Capacity for Target Engagement

The ketone oxygen at the 4-position of the piperidine ring in the target compound serves as an additional hydrogen bond acceptor (HBA). The target compound possesses 5 HBA (4 sulfonyl oxygens + 1 ketone oxygen), whereas the 4-methylpiperidine analog has only 3 HBA (sulfonyl oxygens only) [1] and the 4-bromophenyl analog has 4 HBA [2]. This additional HBA capacity can participate in interactions with biological targets that are not accessible to analogs lacking the ketone.

Hydrogen bonding Target binding Piperidinone Structure-activity relationship

Fluorine Substitution Pattern Enhances Metabolic Stability

The 4,5-difluoro substitution on the phenyl ring blocks common cytochrome P450 (CYP) oxidation sites. Mono-fluorinated or non-fluorinated analogs (e.g., 4-bromophenyl analog) have unsubstituted positions that are susceptible to aromatic hydroxylation [1]. The dual fluorine atoms in the target compound are known to reduce oxidative metabolism at these positions, a strategy widely validated in drug design [1].

Metabolic stability CYP inhibition Fluorine effect Oxidative metabolism

Synthetic Versatility via Ortho-Bromo Handle for Cross-Coupling Chemistry

The ortho-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling late-stage diversification of the phenyl ring [1]. Unlike the 4-bromophenyl analog, where the bromine is para to the sulfonyl group, the ortho position in the target compound offers a distinct regiochemical environment for coupling reactions, potentially leading to different product profiles [2].

Cross-coupling Bromo handle Suzuki coupling Diversification

Class-Level Biological Activity of Aryl Sulfonyl Piperidine Derivatives

Patents disclose that aryl sulfonyl piperidine derivatives bearing substituted phenyl groups, including halogenated variants, exhibit activity as selective 5-HT2A receptor antagonists [1] and long-chain fatty acyl elongase (LCE) inhibitors [2], with therapeutic potential in CNS disorders and metabolic diseases, respectively. While the target compound itself has not been directly assayed in these models, its structural alignment with these pharmacophores suggests compatibility with these target classes [1][2].

5-HT2A receptor LCE inhibition Prokineticin receptor Therapeutic potential

Best-Fit Application Scenarios for 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one Based on Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Physicochemical Properties

The intermediate LogP (2.08) [1] and TPSA (54.45 Ų) [1] of the target compound make it an attractive starting point for hit-to-lead programs where both permeability and solubility are critical. Unlike the highly lipophilic 4-methylpiperidine analog (LogP 3.94) or the excessively polar 4-bromophenyl analog (LogP 1.2), the target compound already resides in a drug-like property space, reducing the need for property optimization during lead development.

Structure-Activity Relationship (SAR) Studies with Late-Stage Diversification via Bromo-Handle

The ortho-bromo substituent serves as a synthetic handle for cross-coupling chemistry [2], enabling the systematic generation of diverse analogs for SAR studies. This regiochemical position (ortho) provides access to derivatives that cannot be obtained from the para-bromo analog, expanding the explorable chemical space in medicinal chemistry programs.

In Vitro Metabolic Stability Assays Where Fluorine-Mediated CYP Resistance is Advantageous

The 4,5-difluoro substitution pattern on the phenyl ring is expected to confer resistance to CYP-mediated oxidative metabolism at these positions [1]. This property is critically important for in vitro efficacy assays where metabolic degradation can confound results, particularly in hepatocyte or microsomal stability studies. Procurement of this compound is warranted for projects requiring compounds with enhanced metabolic stability over non-fluorinated analogs [3].

Neurological and Metabolic Disease Drug Discovery Programs Targeting Serotonin Receptors or Fatty Acid Elongation

The compound aligns with pharmacophore models for 5-HT2A receptor antagonists [2] and LCE inhibitors [3], making it a suitable candidate for screening in CNS or metabolic disease pipelines. Its ketone functionality provides an additional hydrogen bond acceptor (not present in the methylpiperidine analog) that may form critical interactions with target proteins.

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